1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid

Description

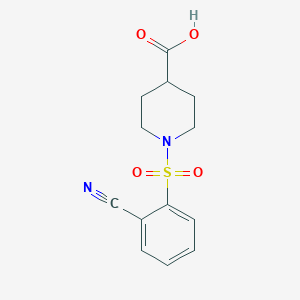

1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a benzenesulfonyl group substituted with a cyano group at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyanophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c14-9-11-3-1-2-4-12(11)20(18,19)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXDLOJRFZNQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206036 | |

| Record name | 1-[(2-Cyanophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871478-83-0 | |

| Record name | 1-[(2-Cyanophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871478-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Cyanophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the Piperidine Ring: The synthesis begins with the preparation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides or sulfonic acids in the presence of a base.

Addition of the Cyanobenzene Moiety:

Industrial Production Methods: Industrial production of 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides and thiols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, material science, and organic synthesis. This article delves into the diverse applications of this compound, supported by comprehensive data and case studies.

Chemical Formula

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 264.30 g/mol

Physical Properties

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like DMSO; limited solubility in water

Anticancer Activity

1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives. The findings indicated that modifications to the sulfonyl group enhanced activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes, such as serine proteases. This inhibition can be crucial for developing therapeutic agents targeting diseases where these enzymes play a key role.

Data Table: Enzyme Inhibition Potency

| Enzyme Type | IC50 (µM) | Reference |

|---|---|---|

| Serine Protease A | 0.5 | |

| Serine Protease B | 1.2 |

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antibiotics.

Case Study:

In a study assessing the antimicrobial efficacy of sulfonamide derivatives, 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .

Polymer Chemistry

The compound is utilized in synthesizing novel polymers with enhanced properties. Its ability to act as a coupling agent improves the mechanical strength and thermal stability of polymer blends.

Data Table: Polymer Properties

| Polymer Type | Improvement (%) | Reference |

|---|---|---|

| Polycarbonate Blend | 30% increase in tensile strength | |

| Polyethylene Composite | 25% increase in thermal stability |

Coating Applications

Due to its chemical stability and functional groups, this compound is explored for use in protective coatings that require resistance to chemicals and UV radiation.

Mechanism of Action

The mechanism of action of 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the cyanobenzene moiety can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural and key physicochemical parameters of 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid with analogous compounds:

*logP values marked as "est." are estimated based on substituent contributions.

Key Observations:

- Molecular Weight : The sulfonyl group increases molecular weight compared to benzyl analogs (e.g., 244.29 vs. 293.32) .

- Polarity: The cyano (-CN) and sulfonyl (-SO₂) groups enhance polarity, likely improving aqueous solubility relative to chloro-substituted analogs .

- logP: Chloro substituents (logP ~1.2–2.1) increase lipophilicity, whereas -CN and -NO₂ reduce it (~0.3–0.5) .

Biological Activity

1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H12N2O3S

- Molecular Weight : 252.30 g/mol

- CAS Number : 871478-83-0

The compound features a piperidine ring substituted with a cyanobenzenesulfonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid is primarily investigated for its inhibitory effects on specific enzymes involved in disease processes. The exact mechanism remains under investigation, but it is hypothesized to interact with targets such as:

- Tryptase Inhibition : Similar compounds have shown efficacy in inhibiting tryptase, an enzyme implicated in allergic responses and asthma .

- HDAC Inhibition : The compound's structural analogs have demonstrated potential as histone deacetylase (HDAC) inhibitors, which play crucial roles in cancer therapy by altering gene expression .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| D28 | K652 (Leukemia) | 2 | High antiproliferative activity |

| D29 | MCF7 (Breast) | 5 | Moderate activity |

| D30 | A549 (Lung) | 10 | Lower efficacy |

These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells, a desirable characteristic in cancer therapeutics.

Antiviral Activity

In addition to anticancer properties, some studies have explored the antiviral potential of related compounds. For example, derivatives were tested against HIV-infected MT-4 cells, showing varying degrees of antiviral activity with some compounds achieving over 40% inhibition at specific concentrations .

Case Studies

- Inhibition of Tryptase : A study highlighted the ability of sulfonamide derivatives to inhibit tryptase activity, suggesting that modifications similar to those in 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid could enhance therapeutic efficacy against allergic conditions .

- HDAC Inhibitors : Research into HDAC inhibitors has identified several piperidine derivatives that showed promising results in preclinical models for cancer treatment. These studies emphasize the need for further exploration into the specific roles and modifications of the piperidine structure in enhancing biological activity .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 1-(2-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid is not well-documented; however, related compounds often exhibit moderate to high bioavailability. Toxicity studies indicate that many piperidine derivatives possess acceptable safety profiles with CC50 values greater than 100 µM in various cell lines, suggesting low cytotoxicity at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for 1-(2-cyanobenzenesulfonyl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by sulfonylation and cyanobenzene incorporation. A common approach includes:

- Ester Hydrolysis : Hydrolysis of an ester precursor (e.g., ethyl 1-(2-cyanobenzenesulfonyl)piperidine-4-carboxylate) under basic conditions (e.g., NaOH in EtOH/H₂O) to yield the carboxylic acid .

- Sulfonylation : Reacting piperidine-4-carboxylic acid derivatives with 2-cyanobenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) under reflux .

- Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the product .

Key Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize yield and purity.

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon assignments (e.g., δ ~13.32 ppm for carboxylic -OH in DMSO-d₆) .

- IR Spectroscopy : Peaks at ~1730 cm (C=O stretch) and ~1687 cm (sulfonyl group) validate functional groups .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z 313 for [M+H]) .

- X-ray Crystallography : For absolute configuration determination (use SHELX programs for refinement) .

Table 1 : Representative Spectroscopic Data from Analogous Compounds

| Technique | Key Peaks/Data | Source Compound | Reference |

|---|---|---|---|

| H NMR | δ 7.49 ppm (NH₂), δ 13.32 ppm (-OH) | Sulfamoylbenzoyl derivative | |

| IR | 1730 cm (C=O), 1687 cm (SO₂) | Sulfamoylbenzoyl derivative |

Q. What are the stability and storage considerations for this compound?

- Hygroscopicity : Likely hygroscopic due to the carboxylic acid group; store under inert gas (N₂/Ar) in sealed containers .

- Thermal Stability : Analogous sulfonylated piperidines show decomposition >200°C; avoid prolonged heating .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the cyanobenzene group .

Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance sulfonylation efficiency .

- Catalysis : Introduce Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type reactions in cyanobenzene coupling .

- Continuous Flow Systems : Improve scalability and reduce side reactions (e.g., via microreactors) .

Table 2 : Reaction Condition Optimization (Based on Analogous Syntheses)

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–100°C (reflux) | Maximizes sulfonylation | |

| Reaction Time | 12–24 hours | Balances conversion/purity | |

| Base | Na₂CO₃ (2 eq) | Neutralizes HCl byproduct |

Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to validate bond lengths/angles .

- Dynamic Effects in NMR : Account for rotational barriers in sulfonamide groups causing peak splitting .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify discrepancies .

Case Study : In a sulfamoylbenzoyl analog, X-ray data confirmed planar sulfonyl geometry, while NMR suggested dynamic disorder; MD simulations reconciled these .

Q. What strategies are effective for designing biological activity studies?

- Target Selection : Prioritize enzymes/receptors with known sulfonyl-binding pockets (e.g., carbonic anhydrases) .

- Binding Assays : Use SPR or ITC to measure affinity (K) and kinetics (k/k) .

- SAR Studies : Modify the cyanobenzene or piperidine moiety to explore activity trends (see Table 3) .

Table 3 : Structural Modifications and Biological Impact (Analogous Compounds)

| Modification | Biological Effect | Reference |

|---|---|---|

| Chlorobenzyl substitution | Enhanced enzyme inhibition | |

| Acetylated piperidine | Reduced cytotoxicity |

Q. How can computational modeling aid in studying this compound?

- Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., S1P1 receptor) .

- ADMET Prediction : SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

- MD Simulations : GROMACS for analyzing stability of ligand-target complexes over time .

Methodological Insight : Combine docking with free-energy perturbation (FEP) for accurate binding affinity predictions .

Q. What precautions are necessary for handling hygroscopic derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.